Aminosteroid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

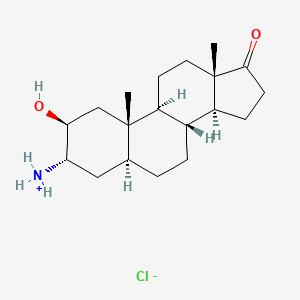

Aminosteroid, also known as this compound, is a useful research compound. Its molecular formula is C19H32ClNO2 and its molecular weight is 341.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuromuscular Blockade

Aminosteroids have been extensively studied for their applications as neuromuscular blockers. The development of aminosteroid-based muscle relaxants has led to the introduction of clinically useful drugs such as pancuronium, vecuronium, and rocuronium. These compounds are designed to facilitate surgical procedures by inducing muscle relaxation without the side effects associated with depolarizing agents like succinylcholine.

- Mechanism : Aminosteroids act by blocking acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis. Their pharmacokinetic profiles allow for rapid onset and offset of action, making them suitable for various surgical contexts .

Traumatic Brain Injury

The potential of aminosteroids in managing acute traumatic brain injury has been a subject of research. Studies indicate that aminosteroids can inhibit lipid peroxidation, a process that contributes to secondary brain damage following trauma.

- Clinical Evidence : A review of randomized controlled trials found no conclusive evidence supporting the routine use of aminosteroids in traumatic brain injury management. However, their antioxidant properties suggest a possible role in reducing secondary injury mechanisms .

Cancer Therapy

Recent research has highlighted the efficacy of certain aminosteroids in cancer treatment, particularly prostate cancer. The this compound derivative RM-581 has shown promising results in inhibiting the growth of androgen-dependent prostate cancer cells.

- Findings : In vitro and in vivo studies demonstrated that RM-581 effectively blocks tumor growth in xenograft models. Notably, it exhibited superior antiproliferative activity compared to established therapies like enzalutamide and abiraterone, indicating its potential as a novel therapeutic agent .

Antioxidant Properties

Aminosteroids have been recognized for their antioxidant capabilities, which can be beneficial in various pathological conditions characterized by oxidative stress.

- Applications : Compounds such as U74389G have been shown to protect against oxidative damage in models of lung injury and ischemic conditions. These agents can mitigate lipid peroxidation and improve cellular outcomes following oxidative stress exposure .

Ophthalmic Applications

The stabilization of aminosteroids for topical ophthalmic use has been explored to enhance their therapeutic efficacy while minimizing irritation.

- Formulation Advances : Methods involving lightly cross-linked carboxy-containing polymers and cyclodextrin derivatives have been developed to stabilize this compound formulations, improving their solubility and reducing oxidative degradation .

Summary Table of this compound Applications

| Application Area | Specific Compounds | Key Findings |

|---|---|---|

| Neuromuscular Blockade | Pancuronium, Vecuronium | Effective muscle relaxants for surgical use |

| Traumatic Brain Injury | Various Aminosteroids | Potential antioxidant effects; inconclusive clinical efficacy |

| Cancer Therapy | RM-581 | Superior growth inhibition in prostate cancer models |

| Antioxidant Properties | U74389G | Protective effects against oxidative stress |

| Ophthalmic Applications | This compound formulations | Improved stability and solubility for ocular therapies |

特性

CAS番号 |

51740-76-2 |

|---|---|

分子式 |

C19H32ClNO2 |

分子量 |

341.9 g/mol |

IUPAC名 |

[(2S,3S,5S,8R,9S,10S,13S,14S)-2-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]azanium;chloride |

InChI |

InChI=1S/C19H31NO2.ClH/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2;/h11-16,21H,3-10,20H2,1-2H3;1H/t11-,12-,13-,14-,15-,16-,18-,19-;/m0./s1 |

InChIキー |

NDDAQHROMJDMKS-XFYXLWKMSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)[NH3+])O)C.[Cl-] |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |

関連するCAS |

50588-47-1 (Parent) |

同義語 |

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。